1-Bromo-3-fluoro-5-(pentyloxy)benzene

説明

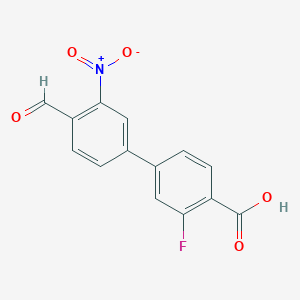

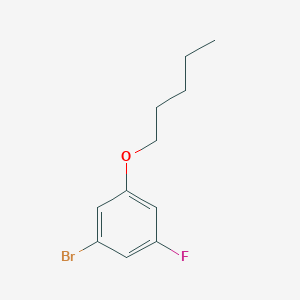

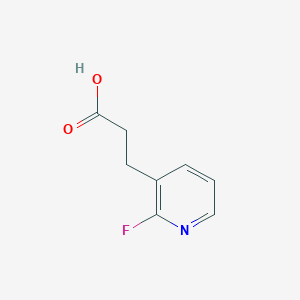

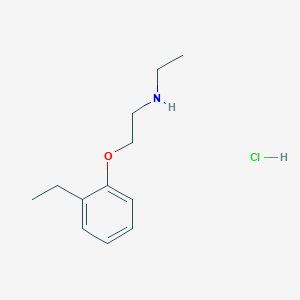

1-Bromo-3-fluoro-5-(pentyloxy)benzene is a chemical compound with the molecular formula C₁₁H₁₄BrFO . It belongs to the class of fluorinated organic compounds and is derived from benzene. This compound features a bromine atom bonded to the benzene ring at the 1-position , a fluorine atom at the 3-position , and a pentyloxy group (C₅H₁₁O) at the 5-position . It exists as a colorless liquid with low acute toxicity .

Physical And Chemical Properties Analysis

科学的研究の応用

- Field: Physical Chemistry

- Application: Bromofluorobenzenes are used in studies of photodissociation dynamics . This involves using a velocity imaging technique combined with resonance-enhanced multiphoton ionization (REMPI) to detect the Br fragment in photodissociation of bromofluorobenzenes .

- Method: The technique involves using a laser to excite the molecules and then analyzing the resulting fragments .

- Results: The studies found that the Br fragments are generated via two dissociation channels for all the molecules .

- Field: Organic Synthesis

- Application: Bromofluorobenzenes are used as initiation materials in the preparation of sensitizing agents for visible and infrared emission lanthanide series .

- Method: The process involves carrying out a Grignard reaction with elemental magnesium to prepare a bromofluorobenzene magnesium grignard reagent solution. This is then reacted with phosphorus trichloride under low temperature to prepare double (penta-bromophenyl) phosphonium chlorides .

- Results: The method produces high-purity double (penta-bromophenyl) phosphonium chlorides, which are then used to carry out aminating reactions with hexamethyl silicon amine alkane .

Photodissociation Dynamics

Preparation of Sensitizing Agents

- Field: Physical Chemistry

- Application: Bromofluorobenzenes are used in studies of photochemistry . This involves investigating how and to what extent light substituents, position on the benzene ring and number, would influence the dissociation mechanism of bromobenzene .

- Method: The technique involves using femtosecond laser spectroscopy and high level ab initio CASSCF/CASPT2 quantum chemical calculations .

- Results: The studies found that the actual position of a fluorine atom affects the dissociation rate to a less extent than the number of fluorine atoms .

- Field: Organic Synthesis

- Application: Bromofluorobenzenes are used in the production of fluoroalkoxybenzenes . These are extremely useful substances as intermediates for drugs, agricultural chemicals and other industrial chemicals .

- Method: The process involves reacting bromofluorobenzene with an aliphatic or aromatic metal alkoxide in the presence of a catalyst of copper and/or cobalt compounds in an aliphatic or aromatic alcohol solvent .

- Results: The method produces fluoroalkoxybenzenes with both reduced metal alkoxide amount and catalyst amount while maintaining high yield .

Photochemistry of Bromofluorobenzenes

Production of Fluoroalkoxybenzenes

特性

IUPAC Name |

1-bromo-3-fluoro-5-pentoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFO/c1-2-3-4-5-14-11-7-9(12)6-10(13)8-11/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNNOSINXLPCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-fluoro-5-(pentyloxy)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-Fluoropyridin-3-YL)methyl]formamide](/img/structure/B1450317.png)